molecular formula C13H16N4O4S2 B2831256 N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide CAS No. 545384-22-3

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide

Cat. No.: B2831256
CAS No.: 545384-22-3
M. Wt: 356.42
InChI Key: TYVQUHJULWQWIF-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide (CAS 545384-22-3) is a chemical compound of significant research interest, particularly in the field of medicinal chemistry and antimicrobial studies. This sulfonamide derivative features a unique dual sulfonamide group structure, which is central to its mechanism of action and investigational applications. Sulfonamides are a class of synthetic bacteriostatic antibiotics that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . This inhibition blocks the incorporation of para-aminobenzoic acid (PABA) into folic acid, thereby preventing the synthesis of essential biomolecules and halting bacterial multiplication . Researchers utilize this compound to explore its interactions with various biological macromolecules and its potential effects against a spectrum of gram-positive and gram-negative organisms . The compound has a molecular formula of C13H16N4O4S2 and a molecular weight of 356.42 g/mol . It is supplied with a purity of 90% or higher and is intended for research applications in a laboratory setting only . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-9-8-10(2)15-13(14-9)17-23(20,21)12-6-4-11(5-7-12)16-22(3,18)19/h4-8,16H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQUHJULWQWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions, followed by the introduction of dimethyl groups via alkylation. The benzenesulfonamide moiety is then attached through sulfonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also emphasize the importance of purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine or benzenesulfonamide moieties.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. Its CAS number is 545384-22-3.

Properties and Structure

  • Molecular Formula C13H16N4O4S2
  • It is a diazine that retains its aromaticity .
  • Derivatives of pyrimidine are widely present in organic macromolecular nucleic acids, and many drugs also contain them .

Synonyms

  • This compound

Potential Applications

While the provided search results do not offer explicit applications of this compound, they do provide some context clues regarding its potential uses.

  • Antibacterial Research: Sulfonamides, which share structural similarities with the compound of interest, have demonstrated antibacterial activity . Some Schiff bases, prepared by condensation of sulfonamides like sulfamethoxypyridazine, exhibit antibacterial effects . Further research could explore whether this compound possesses similar antibacterial properties .
  • Molecular Docking Studies: Research has shown that synthesized compounds containing sulfonamide moieties can bind to the active site of DNA gyrase . Molecular docking studies could be performed to investigate the binding mode of this compound with DNA gyrase or other relevant biological targets .
  • Anti-diabetic Agents: Pyrazole-tetrazole-based hybrid compounds have shown potential as anti-diabetic agents . Further investigation may reveal that this compound, perhaps when combined with pyrazole or tetrazole, could also possess anti-diabetic properties .

Safety and Hazards

It is important to note that 4,6-Dimethylpyrimidine-2-sulfonamide, a related compound, has known hazards :

  • Harmful if swallowed
  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to several analogues (Table 1):

Compound Name Substituent on Benzene Ring Key Structural Features Molecular Weight (g/mol)
Target Compound 4-Methanesulfonamido Pyrimidinyl group, dual sulfonamide linkage ~367.4 (calculated)
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide 4-Amino Amino group instead of methanesulfonamido ~305.3
4-{4-[(β-d-Galactopyranosyl)-oxymethyl]-1-H-1,2,3-triazol-1-yl}-N-(4,6-DMP-2-yl)benzenesulfonamide Triazole-linked galactose Carbohydrate moiety for solubility enhancement ~531.1 (M + Na⁺)
N-((4,6-Dimethylpyrimidin-2-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide Carbamoyl and hydroxypropan-2-yl groups NLRP3 inflammasome inhibition ~413.4 (calculated)

Key Observations :

  • The amino-substituted analogue () lacks the electron-withdrawing methanesulfonamido group, which may reduce its acidity and alter binding interactions with targets .
  • The triazole-galactose derivative () demonstrates how hydrophilic substituents (e.g., sugars) improve aqueous solubility, a critical factor for bioavailability .
Therapeutic Potential
  • Antimicrobial Activity : Sulfonamides historically target dihydropteroate synthase (DHPS). The pyrimidinyl group in the target compound may mimic pterin substrates, though activity depends on substituent compatibility .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure combines a pyrimidine moiety with sulfonamide functionalities, which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₃H₁₅N₃O₄S₂
  • Molecular Weight : 319.41 g/mol

Biological Activity Overview

Sulfonamide derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. They work by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication.
  • Antitumor Activity : Recent studies indicate that certain sulfonamide derivatives can reduce cell viability in cancer cell lines, suggesting potential anticancer properties.

Antimicrobial Properties

Research has shown that compounds similar to this compound can effectively inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundTarget BacteriaMIC (mg/mL)
Compound 1Staphylococcus aureus0.014
Compound 2Enterococcus faecalis0.156
This compoundEscherichia coliTBD

These results indicate that the compound may possess significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : HT-29 (colorectal adenocarcinoma), LN229 (glioblastoma)
  • Concentration : Significant reductions in cell viability were observed at concentrations as low as 5 µg/mL after 24 hours of exposure.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on LN229 cells:

Time (h)Concentration (µg/mL)Cell Viability (%)
24530 ± 5 (p < 0.0001)
481.615 ± 3 (p < 0.0001)

These findings suggest that the compound may induce significant apoptosis in cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in folate synthesis.
  • Interaction with Cellular Targets : Studies suggest that these compounds may also interact with mitochondrial pathways and other cellular targets, leading to apoptosis in cancer cells.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicity profile of this compound:

  • Potential Toxicities : Some studies indicate possible mitochondrial and hepatic toxicities associated with sulfonamide derivatives.

Q & A

Basic: What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide, and how are intermediates characterized?

Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. A common route starts with 4,6-dimethylpyrimidin-2-amine, which reacts with 4-methanesulfonylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide linkage . Key intermediates, such as the sulfonyl chloride precursor, are characterized using FT-IR (to confirm sulfonamide C=O and S=O stretches at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and methyl group integration) . Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient) .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:
Single-crystal X-ray diffraction is the gold standard. Data collection uses a diffractometer (e.g., Saturn724) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Hydrogen bonding networks (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) are visualized using ORTEP or Mercury . Example parameters: monoclinic P21/c space group, Z = 4, β = 106.4°, V = 1628.0 ų .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved for sulfonamide derivatives?

Answer:
Contradictions often arise from assay conditions or structural nuances. A systematic approach includes:

  • Dose-response curves : Test across concentrations (1–100 µM) to identify IC₅₀ trends .
  • Enzyme-specific assays : Compare inhibition of carbonic anhydrase (anti-inflammatory target) vs. dihydrofolate reductase (antimicrobial target) .
  • Computational docking : Use AutoDock Vina to model ligand-enzyme interactions. For example, the nitro group in derivatives enhances binding to hydrophobic pockets in HIV integrase .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methyl with nitro) and correlate with activity .

Advanced: What strategies optimize reaction yields while minimizing byproducts in sulfonamide synthesis?

Answer:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Workup protocols : Extract unreacted amines with dilute HCl (pH 3–4) before crystallization .
    Yields typically range from 65–85%, with purity >95% confirmed by LC-MS .

Advanced: How can computational methods complement experimental data in studying this compound’s mechanism of action?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For corrosion inhibition, higher HOMO energy correlates with electron donation to metal surfaces .
  • Molecular Dynamics (MD) : Simulate binding stability in enzyme pockets (e.g., 100 ns simulations for HIV integrase) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
  • Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to confirm conformers .

Basic: What analytical techniques are critical for assessing purity and stability of this sulfonamide?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
  • UV-Vis Spectroscopy : Monitor λmax shifts in acidic/basic conditions to assess photostability .
  • Stability studies : Store samples at 25°C/60% RH for 4 weeks; analyze degradation via HPLC-DAD .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and rule out adducts .

Advanced: How do structural modifications (e.g., nitro vs. methyl groups) alter this compound’s physicochemical properties?

Answer:

Modification Impact Example
Nitro group Increases polarity (logP ↓ by 0.5), enhances π-π stacking with enzymes .N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide .
Methyl group Improves lipophilicity (logP ↑ by 0.3), favoring membrane penetration .N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide .
Hydroxyl group Introduces H-bond donors, improving solubility (aqueous solubility ↑ 2x) .

Advanced: What experimental designs validate synergistic effects between this compound and other therapeutics?

Answer:

  • Checkerboard assays : Test combinations with antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
  • Isobolograms : Plot dose-response curves to distinguish additive vs. synergistic effects .
  • In vivo models : Use murine infection models to assess co-administration efficacy (e.g., reduced bacterial load by 3-log vs. monotherapy) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Answer:

  • Twinning analysis : Use PLATON to detect twinning and refine data with SHELXL .
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) to validate hydrogen bonding motifs .
  • Rigid-body refinement : Apply restraints to pyrimidine rings to resolve disorder in crystal lattices .

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